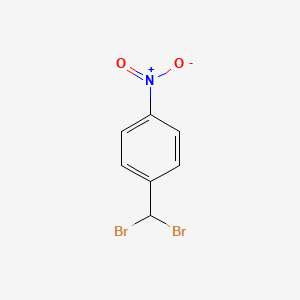

1-(dibromomethyl)-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(dibromomethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHFRSNFHCJQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060707 | |

| Record name | Benzene, 1-(dibromomethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-75-0 | |

| Record name | 1-(Dibromomethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(dibromomethyl)-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrobenzal bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(dibromomethyl)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(dibromomethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-dibromo-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(dibromomethyl)-4-nitrobenzene from 4-nitrotoluene

Abstract

This technical guide provides a detailed examination of the synthesis of 1-(dibromomethyl)-4-nitrobenzene, a valuable chemical intermediate, from the readily available starting material, 4-nitrotoluene. The core of this transformation is the Wohl-Ziegler reaction, a free-radical chain process that facilitates selective benzylic bromination. This document elucidates the underlying reaction mechanism, offers a comprehensive, step-by-step experimental protocol, discusses critical parameters for process optimization, and outlines necessary safety precautions. The intended audience includes researchers, process chemists, and drug development professionals who require a robust understanding of this synthetic route for laboratory-scale preparation and process development.

Introduction and Strategic Importance

This compound is a key synthetic intermediate primarily utilized in the production of 4-nitrobenzaldehyde, a crucial building block in the pharmaceutical and dye industries.[1][2] The hydrolysis of the dibromomethyl group provides a reliable pathway to the corresponding aldehyde, often circumventing the need for harsh oxidizing agents that can be problematic when dealing with sensitive nitro-aromatic systems.[3]

The synthesis from 4-nitrotoluene is achieved via a benzylic bromination. This reaction selectively targets the methyl group's C-H bonds due to the resonance stabilization of the resulting benzylic radical intermediate.[4][5] The reagent of choice for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under controlled conditions, minimizing undesirable side reactions such as electrophilic aromatic substitution.[4][6]

The Reaction Mechanism: Free-Radical Chain Bromination

The conversion of 4-nitrotoluene to this compound is a classic example of the Wohl-Ziegler reaction.[5][7] It proceeds through a free-radical chain mechanism, which can be conceptually divided into three distinct stages: initiation, propagation, and termination. A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction.[8]

-

Initiation: The process begins with the thermal or photochemical decomposition of the initiator (e.g., AIBN) to generate two initial radicals and a molecule of nitrogen gas. This radical then reacts with a trace amount of HBr or Br₂ present in the NBS reagent to produce a bromine radical (Br•), the key chain-carrying species.[8][9]

-

Propagation: This is a two-step cyclic process.

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-nitrotoluene, forming a resonance-stabilized 4-nitrobenzyl radical and a molecule of hydrogen bromide (HBr).

-

The newly formed HBr reacts with NBS to generate a molecule of bromine (Br₂) and succinimide.[9] This step is crucial as it maintains a low, steady concentration of elemental bromine, which then reacts with the 4-nitrobenzyl radical to form 1-(bromomethyl)-4-nitrobenzene and a new bromine radical. This new radical continues the chain. To achieve dibromination, this propagation cycle repeats on the monobrominated intermediate.

-

-

Termination: The reaction concludes when two radicals combine in various ways, removing the chain carriers from the reaction cycle.

Experimental Protocol

This protocol is a generalized procedure based on established Wohl-Ziegler reaction principles and should be optimized for scale and desired purity. All operations must be conducted in a well-ventilated fume hood.

Reagents and Materials

| Reagent / Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 4-Nitrotoluene | 137.14 | 99-99-0 | Toxic, Irritant |

| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Oxidizer, Corrosive, Lachrymator |

| Azobisisobutyronitrile (AIBN) | 164.21 | 78-67-1 | Flammable solid, Self-reactive |

| Carbon Tetrachloride (CCl₄) | 153.82 | 56-23-5 | Toxic, Carcinogenic, Ozone-depleting |

| Alternative Solvent: Acetonitrile | 41.05 | 75-05-8 | Flammable, Acutely toxic |

Stoichiometry

To favor the formation of the dibrominated product, a molar excess of NBS is required. A typical starting point is outlined below.

| Reagent | Molar Equiv. | Amount (for 10g 4-NT) | Moles |

| 4-Nitrotoluene | 1.0 | 10.0 g | 0.0729 |

| N-Bromosuccinimide | 2.2 | 28.5 g | 0.160 |

| AIBN | 0.05 | 0.60 g | 0.0036 |

| CCl₄ (Solvent) | - | 200 mL | - |

Note on Stoichiometry: Using 2.2 equivalents of NBS provides a slight excess to drive the reaction towards the dibromo product while minimizing the formation of the tribrominated side product. Reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal endpoint.

Step-by-Step Procedure

-

Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried. The setup should be placed in a heating mantle.

-

Charging the Flask: To the round-bottom flask, add 4-nitrotoluene (10.0 g), N-bromosuccinimide (28.5 g), AIBN (0.60 g), and carbon tetrachloride (200 mL).

-

Reaction:

-

Begin stirring the mixture.

-

Heat the mixture to a gentle reflux (approx. 77°C for CCl₄). A light source (e.g., a 100W lamp) can be positioned near the flask to aid initiation.

-

The reaction is often initiated once reflux begins, which may be indicated by more vigorous boiling.[5]

-

Maintain reflux for 4-8 hours. The reaction is complete when the denser NBS solid is consumed and replaced by the less dense succinimide, which will float on the surface of the solvent.[5]

-

-

Workup:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Filter the mixture by vacuum filtration to remove the solid succinimide.

-

Wash the collected solid with a small amount of cold carbon tetrachloride (2 x 15 mL).

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (1 x 50 mL) to remove any remaining traces of HBr.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

The crude product will be a yellowish oil or solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

-

Process Optimization and Key Considerations

-

Choice of Solvent: Carbon tetrachloride is the traditional solvent for Wohl-Ziegler reactions due to its inertness under radical conditions.[7] However, due to its severe toxicity and environmental impact, safer alternatives should be considered.[10] Acetonitrile and cyclohexane are viable substitutes, though reaction times and yields may vary.[10]

-

Choice of Initiator: Both AIBN and benzoyl peroxide (BPO) are effective radical initiators. AIBN is often preferred as it does not produce acidic byproducts and its decomposition rate is less solvent-dependent.[8]

-

Temperature Control: The reaction must be maintained at reflux to ensure thermal decomposition of the initiator and propagation of the radical chain. Insufficient temperature will lead to a sluggish or incomplete reaction.

-

Monitoring the Reaction: To prevent the formation of the over-brominated product, 1-(tribromomethyl)-4-nitrobenzene, it is advisable to monitor the reaction progress. Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the disappearance of the starting material and the mono-brominated intermediate and the appearance of the desired dibrominated product.

Experimental Workflow Diagram

Safety and Handling

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid and a lachrymator. It should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

-

AIBN: AIBN is a flammable solid that can decompose violently upon heating. It should be stored in a cool place and away from heat sources.

-

Solvents: Carbon tetrachloride is a known carcinogen and is toxic via inhalation, ingestion, and skin contact. Its use should be minimized or replaced with a safer alternative like acetonitrile, which is flammable and toxic. All solvent handling must occur in a fume hood.

-

General Precautions: The reaction generates HBr as a byproduct, which is corrosive. The entire procedure must be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 4-nitrotoluene via Wohl-Ziegler bromination is a robust and reliable method for accessing this important chemical intermediate. Success hinges on the careful control of stoichiometry, the use of a suitable radical initiator and solvent, and diligent monitoring to maximize the yield of the desired product while minimizing side reactions. By adhering to the principles and protocols outlined in this guide, researchers can effectively prepare this compound for further synthetic applications, most notably its conversion to 4-nitrobenzaldehyde.

References

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

- Gnanaprakasam, B., & Saravanan, J. (2018). Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method. IOSR Journal of Applied Chemistry, 11(4), 60-65.

-

Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Coll. Vol. 2, p.441 (1943); Vol. 13, p.74 (1933). Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Doubtnut. (2020). 4-Nitrotoluene is treated with bromine to get a cornpound 'P'. Retrieved from [Link]

-

Koposov, A. Y., et al. (2015). p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Podgoršek, A., et al. (2009). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. ResearchGate. Retrieved from [Link]

- Tuleen, D. L., & Hess, Jr., B. A. (1971). Free-Radical Bromination of p-Toluic Acid. An experiment in organic chemistry.

- Google Patents. (n.d.). CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene.

- Google Patents. (n.d.). CN105348107A - Preparation method of p-nitrobenzaldehyde.

-

Named Reactions in Organic Chemistry. (2022). Wohl Ziegler Bromination. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US20060217569A1 - Process for side-chain bromination of alkylbenzenes.

-

UNI ScholarWorks. (1924). Note on the Hydrolysis of Nitrobenzene. Proceedings of the Iowa Academy of Science. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Coll. Vol. 4, p.713 (1963); Vol. 34, p.76 (1954). Retrieved from [Link]

-

Isloor, A. M., et al. (2015). 1-Dibromomethyl-4-methoxy-2-nitrobenzene. ResearchGate. Retrieved from [Link]

-

Filimonov, V. (2015). Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). ResearchGate. Retrieved from [Link]

-

Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler reaction. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Wohl-Ziegler Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(dibromomethyl)-4-nitrobenzene: Properties, Reactivity, and Synthetic Applications

Introduction: A Versatile Building Block in Modern Synthesis

1-(dibromomethyl)-4-nitrobenzene is a crystalline organic compound that serves as a pivotal intermediate in the synthesis of a diverse array of more complex molecules. Characterized by a benzene ring substituted with a nitro group and a geminal dibromomethyl group, its chemical architecture offers a unique combination of reactive sites. The potent electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the benzylic dibromomethyl moiety, rendering it an excellent precursor for various functional group transformations. This guide provides an in-depth exploration of the chemical properties, reactivity, and key synthetic protocols involving this compound, tailored for researchers and professionals in organic synthesis and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective application in synthesis. The key identifiers and properties of this compound are summarized below.

Core Chemical Identifiers

| Property | Value |

| CAS Number | 619-75-0[1][2] |

| Molecular Formula | C₇H₅Br₂NO₂[1][3] |

| Molecular Weight | 294.93 g/mol [2][3] |

| IUPAC Name | This compound[1] |

| Synonyms | Benzene, 1-(dibromomethyl)-4-nitro-[3] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Yellowish solid | Inferred from related compounds and supplier data |

| Melting Point | 73 °C (for the ortho-isomer) | [beilstein-journals.org via BenchChem][4] |

| Boiling Point | 346.835 °C at 760 mmHg (Predicted for ortho-isomer) | [BenchChem][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [BLD Pharm][2] |

Note: Experimental physical data for the para-isomer is not widely reported. Data for the ortho-isomer (1-(dibromomethyl)-2-nitrobenzene) is provided for context.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon (¹³C) NMR spectra provide a clear fingerprint of the molecule's structure. The strong deshielding effect of the nitro group and the bromine atoms is evident in the chemical shifts.

| ¹H NMR (CDCl₃, 200 MHz) | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Integration | Assignment |

| Aromatic Protons (ortho to -NO₂) | 8.24 - 8.20 | Doublet, J = 8.6 Hz | 2H | Ar-H |

| Aromatic Protons (ortho to -CHBr₂) | 7.76 - 7.72 | Doublet, J = 8.4 Hz | 2H | Ar-H |

| Benzylic Proton | 6.664 | Singlet | 1H | -CHBr₂ |

| Source: [Clean synthesis of p-nitrotoluene...][5] |

| ¹³C NMR (CDCl₃, 200 MHz) | Chemical Shift (δ) ppm | Assignment |

| Quaternary Carbon | 148.3, 147.9 | C-NO₂ and C-CHBr₂ (ipso-carbons) |

| Aromatic CH | 127.9 (2C) | CH carbons ortho to -CHBr₂ |

| Aromatic CH | 124.1 (2C) | CH carbons ortho to -NO₂ |

| Benzylic Carbon | 38.6 | -CHBr₂ |

| Source: [Clean synthesis of p-nitrotoluene...][5] |

Infrared (IR) Spectroscopy

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Asymmetric NO₂ Stretch | ~1520 |

| Symmetric NO₂ Stretch | ~1345 |

| Aromatic C=C Stretch | ~1600 |

| Aromatic C-H Stretch | >3000 |

| C-Br Stretch | 700 - 500 |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a cluster around m/z 293, 295, and 297. Fragmentation would likely involve the loss of bromine radicals (Br•) and HBr.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the dibromomethyl group and the para-nitro substituent. The nitro group's electron-withdrawing effect enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

Caption: Core reactivity pathways of this compound.

Synthesis via Radical Bromination

The primary route for the synthesis of this compound is the free-radical bromination of 4-nitrotoluene. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical. N-Bromosuccinimide (NBS) is the reagent of choice, as it provides a low, controlled concentration of bromine, minimizing side reactions. A radical initiator, such as benzoyl peroxide or AIBN, is required to start the reaction.

Caption: Synthesis of the title compound from 4-nitrotoluene.

Exemplary Protocol: Synthesis of this compound

Causality: This protocol is based on the well-established Wohl-Ziegler bromination, which is highly selective for benzylic C-H bonds. Using a non-polar solvent like carbon tetrachloride (CCl₄) is crucial to ensure the insolubility of the succinimide byproduct, which helps drive the reaction to completion. The use of a slight excess of NBS ensures the conversion to the dibrominated product.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrotoluene (1.0 eq), N-Bromosuccinimide (2.2 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride as the solvent.

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface.

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Purification: The filtrate, containing the product, can be washed with an aqueous solution of sodium bisulfite to remove any residual bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.[4]

Hydrolysis to 4-Nitrobenzaldehyde

One of the most valuable applications of this compound is its role as a stable precursor to 4-nitrobenzaldehyde. The gem-dibromide is readily hydrolyzed under aqueous basic conditions. The reaction proceeds via a nucleophilic substitution mechanism to form an unstable geminal diol, which rapidly eliminates water to yield the corresponding aldehyde.

Exemplary Protocol: Hydrolysis to 4-Nitrobenzaldehyde

Causality: The hydrolysis of gem-dihalides is a classic method for aldehyde synthesis.[8][9] Using an aqueous base like potassium hydroxide (KOH) facilitates the nucleophilic attack of hydroxide ions on the electrophilic benzylic carbon. The intermediate gem-diol is inherently unstable and spontaneously dehydrates to form the more stable carbonyl group.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as aqueous ethanol.

-

Base Addition: Add an aqueous solution of potassium hydroxide (KOH, ~2.5 eq) dropwise to the solution while stirring.

-

Heating: Gently heat the reaction mixture under reflux for a specified period (e.g., 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl).

-

Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 4-nitrobenzaldehyde can be purified by recrystallization.

Nucleophilic Substitution Reactions

The two bromine atoms on the benzylic carbon are excellent leaving groups, allowing for sequential or double nucleophilic substitution reactions. This opens a pathway to a wide range of derivatives. The strong electron-withdrawing nitro group facilitates these Sₙ2-type reactions.

Exemplary Protocol: Synthesis of 1-(diazidomethyl)-4-nitrobenzene

Causality: Sodium azide is a potent nucleophile for Sₙ2 reactions. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation (Na⁺) but not the nucleophile (N₃⁻), enhancing its nucleophilicity. This protocol can be adapted for other nucleophiles like amines or thiols, often with the addition of a non-nucleophilic base like potassium carbonate to neutralize the HBr byproduct.[10][11]

-

Setup: Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

-

Nucleophile Addition: Add sodium azide (NaN₃, 2.2 eq) to the solution in portions.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC.

-

Workup: Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization if necessary.

Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to an amine in the presence of the reactive dibromomethyl group presents a chemoselectivity challenge. Catalytic hydrogenation with catalysts like Pd/C would likely lead to hydrodebromination. However, certain reducing agents are known to selectively reduce nitro groups while tolerating halides.

Exemplary Protocol: Reduction to 4-(dibromomethyl)aniline

Causality: Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are well-known for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities, including halides.[12] These methods avoid the harsh conditions of catalytic hydrogenation that could cleave the C-Br bonds.

-

Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or acetic acid.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) or iron powder (Fe, ~5 eq) to the suspension.

-

Reaction: If using SnCl₂, add concentrated hydrochloric acid and heat the mixture. If using Fe, heat the mixture in acetic acid. Stir under reflux until the reaction is complete as indicated by TLC.

-

Workup: Cool the reaction mixture. If using tin, basify the solution with aqueous NaOH to precipitate tin hydroxides and extract the product. If using iron, filter the iron salts and extract the filtrate.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield 4-(dibromomethyl)aniline.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautions:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.[2]

-

This compound is also expected to be a lachrymator.

-

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[3]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its dual reactivity, stemming from the activated dibromomethyl group and the reducible nitro group, allows for a wide range of chemical transformations. As a stable precursor to 4-nitrobenzaldehyde and a key building block for introducing complex functionalities via nucleophilic substitution, it holds significant potential for applications in medicinal chemistry, materials science, and the synthesis of fine chemicals. The protocols and data presented in this guide serve as a comprehensive resource for researchers looking to harness the synthetic power of this important molecule.

References

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(bromomethyl)-4-nitro-. Retrieved from [Link]

-

Supporting Information. (n.d.). Clean synthesis of p-nitrotoluene from crystalline p-nitrobenzylbromide with zero organic discharge. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(bromomethyl)-4-nitro-. Retrieved from [Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

-

ResearchGate. (2011). A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes. Retrieved from [Link]

-

National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]

-

Quora. (n.d.). How will you prepare aldehydes from geminal dihalides?. Retrieved from [Link]

-

Vedantu. (n.d.). Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Benzene, 1-(bromomethyl)-4-nitro- [webbook.nist.gov]

- 7. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [chemicalbook.com]

- 8. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 9. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Spectroscopic Fingerprinting of 1-(Dibromomethyl)-4-nitrobenzene: A Predictive Technical Guide

Introduction

For researchers engaged in the synthesis of novel therapeutics and complex organic molecules, the unambiguous structural confirmation of intermediates is a cornerstone of procedural validity and downstream success. 1-(Dibromomethyl)-4-nitrobenzene (CAS 619-75-0) serves as a valuable building block in organic synthesis, primarily due to the reactivity of the dibromomethyl group and the electronic influence of the para-nitro substituent.[1][2] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Given the limited availability of published experimental spectra for this specific molecule, we will leverage data from structurally analogous compounds, most notably 4-nitrobenzaldehyde, to forecast and interpret the spectral features of this compound. This approach not only provides a robust predictive model but also enhances the foundational understanding of structure-spectra correlations.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound is characterized by a para-substituted benzene ring. The strong electron-withdrawing nature of the nitro group (-NO₂) and the dibromomethyl group (-CHBr₂) significantly influences the electronic environment of the aromatic ring, which in turn dictates the spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon- thirteenth (¹³C) nuclei, a detailed molecular map can be constructed.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra of a sample like this compound would involve:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two main features: signals from the aromatic protons and a signal from the benzylic proton of the dibromomethyl group.

-

Aromatic Region (Predicted ~δ 7.7 - 8.4 ppm): The para-substitution pattern will result in a characteristic AA'BB' system, which often appears as two distinct doublets. The strong electron-withdrawing effects of both the nitro and dibromomethyl groups will deshield the aromatic protons, shifting them downfield.

-

The protons ortho to the nitro group (H₃, H₅) are expected to be the most deshielded due to the potent resonance and inductive effects of the nitro group.

-

The protons ortho to the dibromomethyl group (H₂, H₆) will also be deshielded.

-

-

Benzylic Proton (Predicted ~δ 6.5 - 7.0 ppm): The single proton of the dibromomethyl group (-CHBr₂) is expected to appear as a singlet. Its chemical shift will be significantly downfield due to the deshielding effect of the two attached bromine atoms and the aromatic ring. For comparison, the aldehydic proton in 4-nitrobenzaldehyde appears at approximately 10.1 ppm.[3]

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 8.3 - 8.4 | d |

| ~ 7.7 - 7.8 | d |

| ~ 6.6 - 6.8 | s |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (Predicted ~δ 124 - 150 ppm): Four signals are expected in the aromatic region, corresponding to the four unique carbon environments in the para-substituted ring.

-

The ipso-carbon attached to the nitro group (C₄) will be significantly deshielded.

-

The ipso-carbon attached to the dibromomethyl group (C₁) will also be downfield.

-

The carbons ortho and meta to the substituents will have distinct chemical shifts.

-

-

Dibromomethyl Carbon (Predicted ~δ 30 - 40 ppm): The carbon of the -CHBr₂ group is expected to be in the aliphatic region but shifted downfield due to the attachment of two electronegative bromine atoms.

| Predicted ¹³C NMR Data for this compound | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 149 - 151 | C-NO₂ |

| ~ 145 - 147 | C-CHBr₂ |

| ~ 130 - 132 | Aromatic CH |

| ~ 124 - 126 | Aromatic CH |

| ~ 35 - 45 | CHBr₂ |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring and the nitro group.

-

Aromatic C-H Stretch: A weak to medium absorption is expected above 3000 cm⁻¹.[4]

-

Nitro Group (NO₂) Stretches: Two strong and characteristic absorptions are predicted for the nitro group.[5][6]

-

Asymmetric stretch: ~1510 - 1530 cm⁻¹

-

Symmetric stretch: ~1340 - 1350 cm⁻¹

-

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.[4]

-

C-N Stretch: A weaker absorption is expected around 850 cm⁻¹.

-

C-Br Stretch: Absorptions for the carbon-bromine bonds are typically found in the fingerprint region, below 800 cm⁻¹.

| Predicted IR Absorptions for this compound | |

| Wavenumber (cm⁻¹) | Functional Group |

| > 3000 | Aromatic C-H stretch |

| ~ 1520 | Asymmetric NO₂ stretch |

| ~ 1345 | Symmetric NO₂ stretch |

| ~ 1600, 1475 | Aromatic C=C stretch |

| ~ 855 | C-N stretch |

| < 800 | C-Br stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

-

Sample Introduction: The sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being a radical cation, is often unstable and undergoes fragmentation to form smaller, more stable ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 294.93 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺•): A peak at m/z ≈ 293, 295, 297 is expected, showing the characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br have roughly equal natural abundance).

-

Key Fragmentations:

-

Loss of Br•: A prominent peak corresponding to [M - Br]⁺ at m/z ≈ 214, 216.

-

Loss of HBr: A peak corresponding to [M - HBr]⁺ at m/z ≈ 213, 215.

-

Loss of NO₂•: A peak corresponding to [M - NO₂]⁺ at m/z ≈ 247, 249, 251.

-

Formation of the Tropylium Ion: A peak at m/z = 91 is a common feature in the mass spectra of compounds containing a benzyl unit, though it may be less prominent here due to the presence of the nitro group.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. By leveraging established principles of spectroscopy and comparative data from analogous structures, researchers can confidently approach the characterization of this important synthetic intermediate. The predicted NMR, IR, and MS data presented herein serve as a robust framework for structural verification, ensuring the integrity and success of subsequent synthetic endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-nitro-, [(4-nitrophenyl)methylene]hydrazone. NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

Chegg. (n.d.). Solved ′H NMR of 4-nitrobenzaldehyde in CDCl3, taken with a. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitrobenzaldehyde - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitrobenzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitrobenzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dibromo-5-(bromomethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0007360). Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

CNR. (n.d.). Predict 1H NMR. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds.... Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Dibromomethyl-4-methoxy-2-nitrobenzene. Retrieved from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

Sources

- 1. 4-Nitrobenzaldehyde(555-16-8) 13C NMR [m.chemicalbook.com]

- 2. Benzaldehyde, 4-nitro- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Technical Guide to 1-(Dibromomethyl)-4-nitrobenzene for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dibromomethyl)-4-nitrobenzene is a versatile crystalline organic compound that serves as a crucial building block in advanced organic synthesis. Its unique molecular architecture, featuring a dibromomethyl group and a nitro group on a benzene ring, makes it a highly valuable reagent, particularly in the pharmaceutical and agrochemical industries. The presence of these two functional groups imparts a distinct reactivity profile, allowing for a wide range of chemical transformations. This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties and Molecular Structure

CAS Number: 619-75-0[1][2][3][4]

Molecular Formula: C₇H₅Br₂NO₂[1][2][3]

Molecular Weight: 294.93 g/mol [1][2]

Synonyms:

-

α,α-Dibromo-p-nitrotoluene[3]

-

p-Nitrobenzylidene bromide[3]

-

p-Nitrobenzal bromide[3]

-

Benzene, 1-(dibromomethyl)-4-nitro-[3]

The molecular structure of this compound is characterized by a benzene ring substituted with a dibromomethyl group (-CHBr₂) and a nitro group (-NO₂) at the para position. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the dibromomethyl group, enhancing its electrophilicity and making it a prime target for nucleophilic attack.

| Property | Value | Source |

| CAS Number | 619-75-0 | [1][2][3][4] |

| Molecular Formula | C₇H₅Br₂NO₂ | [1][2][3] |

| Molecular Weight | 294.93 g/mol | [1][2] |

| Melting Point | 76-78 °C | [3] |

| Density (Predicted) | 2.038 ± 0.06 g/cm³ | [3] |

| Appearance | Crystalline solid | [5] |

| Solubility | Information not widely available, likely soluble in common organic solvents. | |

| XLogP3 | 3.5 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of p-nitrotoluene. This reaction proceeds via a free-radical chain mechanism, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and utilizing a brominating agent like N-bromosuccinimide (NBS) or molecular bromine (Br₂).

Experimental Protocol: Radical Bromination of p-Nitrotoluene

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

p-Nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Chloroform

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitrotoluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (2.0-2.2 eq) and a catalytic amount of AIBN (e.g., 0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a convenient and safer source of bromine radicals compared to liquid bromine.

-

AIBN as Initiator: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.

-

Inert Solvent: Carbon tetrachloride is a traditional solvent for radical reactions, though safer alternatives like chlorobenzene or certain alkanes can also be used.

-

Purification: Column chromatography is essential to remove any unreacted starting material, monobrominated intermediate, and other byproducts.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the dibromomethyl and nitro groups.

The Role of the Nitro Group

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. However, its primary influence on the reactivity of this compound is its potent electron-withdrawing effect through resonance and induction. This effect significantly increases the electrophilicity of the benzylic carbon in the dibromomethyl group, making it highly susceptible to nucleophilic attack.

Reactions of the Dibromomethyl Group

The dibromomethyl group is a versatile functional handle that can undergo a variety of transformations:

-

Nucleophilic Substitution: The bromine atoms are excellent leaving groups, readily displaced by a wide range of nucleophiles such as amines, alkoxides, and thiolates. This allows for the introduction of diverse functionalities at the benzylic position.

-

Hydrolysis to Aldehyde: Under aqueous basic conditions, this compound can be hydrolyzed to form p-nitrobenzaldehyde, a valuable synthetic intermediate in its own right.

-

Wittig and Related Reactions: The compound can be used to generate phosphorus ylides for the synthesis of alkenes.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. The ability to introduce a p-nitrophenyl group, which can be subsequently reduced to an aniline, provides a strategic route to a wide array of molecular scaffolds.

One notable application is in the synthesis of diaryl sulfide derivatives, which are known to exhibit potent and selective serotonin reuptake inhibition, a key mechanism in many antidepressant medications.

Example Synthetic Workflow: Synthesis of a Diaryl Sulfide Serotonin Reuptake Inhibitor

Caption: Synthetic pathway to a diaryl sulfide serotonin reuptake inhibitor precursor.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following are expected spectroscopic data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the benzylic proton of the dibromomethyl group, and a characteristic AA'BB' pattern for the aromatic protons due to the para-substitution. The electron-withdrawing nitro group will cause the aromatic protons to be shifted downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the benzylic carbon and the four unique aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic strong peaks for the nitro group (typically around 1520 cm⁻¹ and 1345 cm⁻¹) and C-Br stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Causes skin irritation and serious eye irritation.[6]

-

May cause respiratory irritation.[6]

-

May cause damage to organs through prolonged or repeated exposure.[6]

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[6]

-

Keep container tightly closed.[6]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its well-defined reactivity, stemming from the interplay of the dibromomethyl and nitro functional groups, allows for the strategic construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the research and development of new chemical entities.

References

-

NIST. Benzene, 1-(bromomethyl)-4-nitro-. [Link]

-

Novachem. 1-Bromo-4-nitrobenzene Safety Data Sheet. [Link]

-

PubChem. 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene. [Link]

-

Li, B., Zhang, Y., & Wang, J. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzene. [Link]

-

PharmaCompass. 1-(Bromomethyl)-4-nitrobenzene # | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

ACS Publications. Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. [Link]

-

PubChem. This compound. [Link]

-

Matrix Fine Chemicals. 1-(BROMOMETHYL)-4-NITROBENZENE | CAS 100-11-8. [Link]

-

NIST. Benzene, 1-(bromomethyl)-4-nitro-. [Link]

-

IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrobenzene. [Link]

Sources

- 1. 1-Bromo-2-bromomethyl-4-nitro-benzene synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. CAS 65962-15-4: 1-(Dibromomethyl)-2-nitrobenzene [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. dl.novachem.com.au [dl.novachem.com.au]

solubility of 1-(dibromomethyl)-4-nitrobenzene in common organic solvents

An In-depth Technical Guide to the Solubility of 1-(Dibromomethyl)-4-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 619-75-0). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes theoretical predictions with actionable experimental protocols. We delve into the molecular properties influencing solubility, offer a predictive framework for its behavior in common organic solvents, and provide a detailed, self-validating methodology for empirical solubility determination. This guide serves as an essential resource for optimizing reaction conditions, purification processes, and the formulation of this versatile synthetic intermediate.

Introduction: The Synthetic Utility of this compound

This compound is a valuable organic compound characterized by a benzene ring functionalized with both a dibromomethyl group and a nitro group.[1][2] This unique structure makes it a potent intermediate in a variety of synthetic transformations. The electron-withdrawing nitro group influences the reactivity of the aromatic ring, while the dibromomethyl group serves as a precursor for aldehydes or can participate in nucleophilic substitution reactions.[1]

A thorough understanding of a compound's solubility is a cornerstone of successful chemical synthesis and application.[3] It governs critical parameters for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for optimal interaction.

-

Purification: Selecting appropriate solvents for techniques like recrystallization and chromatography.

-

Formulation: Developing stable and effective solutions for downstream applications.

This guide provides the foundational knowledge and practical methods to effectively manage and utilize this compound in a laboratory setting.

Molecular Characteristics and Solubility Prediction

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which underscores the importance of matching intermolecular forces between the two substances.[3][4] An analysis of the molecular structure of this compound provides a strong basis for predicting its solubility profile.

Table 1: Key Molecular and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 619-75-0 | [5] |

| Molecular Formula | C₇H₅Br₂NO₂ | [2][5] |

| Molecular Weight | 294.93 g/mol | [2] |

| Structure | Aromatic ring with -CHBr₂ and -NO₂ substituents | [2] |

| Predicted LogP | 3.21 | [2] |

| Appearance | Likely a crystalline solid | [1] |

The molecule possesses significant polarity due to the strongly electron-withdrawing nitro group and the two electronegative bromine atoms. This creates a notable dipole moment. However, the molecule is also significantly hydrophobic, as indicated by its high LogP value of 3.21.[2] This dual nature—a polar framework combined with poor aqueous affinity—dictates its solubility. It is expected to be largely insoluble in water but will exhibit varying degrees of solubility in organic solvents based on their polarity.

Caption: Logical workflow for predicting compound solubility.

Based on these principles, a predicted solubility profile is presented in Table 2.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions match the solute's polarity. |

| Acetonitrile | High | Similar polarity and ability to engage in dipole-dipole interactions.[2] | |

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar nature effectively solvates the polar regions of the solute. | |

| Dichloromethane (DCM) | Moderate to High | Good solvent for many organic compounds; polarity is suitable. | |

| Polar Protic | Ethanol | Moderate (Higher when heated) | Can engage in dipole-dipole interactions, but H-bonding is less effective. Often used for recrystallization of similar compounds.[6] |

| Methanol | Moderate | Similar to ethanol, its polarity allows for dissolution. | |

| Nonpolar | Hexane | Low | Mismatch in polarity; weak van der Waals forces are insufficient to overcome the solute's intermolecular forces. |

| Toluene | Low to Moderate | Aromatic nature provides some π-π stacking potential, but overall polarity mismatch limits solubility. | |

| Diethyl Ether | Low to Moderate | Lower polarity compared to ketones or alcohols, leading to reduced solubility. |

Note: This table provides a hypothesis based on chemical principles. Experimental verification is essential for obtaining precise quantitative data.[3]

Experimental Protocol: Gravimetric Determination of Equilibrium Solubility

To move beyond prediction, a robust experimental protocol is required. The gravimetric "shake-flask" method is a reliable, standard procedure for determining the equilibrium solubility of a solid compound.[4] This protocol is designed to be self-validating by ensuring the solution reaches a true state of saturation.

Causality Behind Experimental Choices

-

Excess Solute: Adding an excess of the solid ensures that the solvent becomes fully saturated, establishing a true equilibrium between the dissolved and undissolved states.

-

Equilibration Time: Allowing the mixture to stir for an extended period (e.g., 24-48 hours) is critical to ensure the system reaches thermodynamic equilibrium.[4] Shorter times may result in an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent.[4] A constant temperature bath is used to ensure results are reproducible and relevant to specific laboratory conditions.

-

Filtration: Using a sub-micron filter (e.g., 0.22 µm PTFE) is crucial to separate the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Step-by-Step Methodology

-

Preparation: To a series of 10 mL glass vials, add a precisely weighed excess amount (e.g., ~100 mg) of this compound.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaker or on a stir plate within a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to agitate vigorously for 24-48 hours.

-

Settling: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Sample Extraction: Carefully withdraw a sample of the supernatant using a glass syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Attach a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) to the syringe. Dispense a precise volume of the clear, saturated solution (e.g., 2.0 mL) into a pre-weighed, clean, and dry vial. Record the exact volume transferred.

-

Solvent Evaporation: Place the vial containing the filtered solution in a vacuum oven or under a gentle stream of nitrogen to completely evaporate the solvent. Ensure the temperature is kept low to prevent degradation of the compound.

-

Mass Determination: Once the solvent is fully removed, re-weigh the vial containing the dried solid residue.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of solution transferred in mL) * 100

Caption: Experimental workflow for solubility determination.

Safety, Handling, and Disposal

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

Conclusion

This compound is a polar, hydrophobic molecule with limited aqueous solubility. Its solubility in organic solvents is predicted to be highest in polar aprotic solvents like DMSO and acetone, moderate in polar protic solvents such as ethanol, and low in nonpolar solvents like hexane. This guide provides both a theoretical framework for understanding these properties and a detailed experimental protocol for their precise, empirical determination. Adherence to the described methodologies and safety precautions will enable researchers to confidently and effectively utilize this important chemical intermediate in their work.

References

- Determination of Solubility Class. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Benzene, 1-(bromomethyl)-4-nitro-. (n.d.). NIST WebBook.

- Safety Data Sheet - 1-(bromomethyl)-4-iodo-2-nitrobenzene. (2024, December 19). CymitQuimica.

- 1-(Bromomethyl)-4-fluoro-2-nitrobenzene. (n.d.). PubChem.

- Design and Synthesis of a 4-Nitrobromobenzene Derivative... (2016, August 9). ACS Publications.

- Exploring 1-Bromo-4-Nitrobenzene: Properties, Applications, and Manufacturing. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7).

- SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. (2014, November 10).

- SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. (2014, November 10).

-

1-(bromomethyl)-4-nitrobenzene. (2025, May 20). ChemSynthesis. Retrieved from [Link].

- SAFETY DATA SHEET - Benzene, 1-(bromomethyl)-4-nitro-. (n.d.).

- 1-(Dibromomethyl)-2-nitrobenzene | 65962-15-4. (n.d.). Benchchem.

- Experiment: Synthesis of 1-Bromo-4-nitrobenzene. (n.d.). Science Learning Center.

-

1-(BROMOMETHYL)-4-NITROBENZENE | CAS 100-11-8. (n.d.). Matrix Fine Chemicals. Retrieved from [Link].

- 1-(Bromomethyl)-4-nitrobenzene | Drug Information... (n.d.). PharmaCompass.com.

-

1-Dibromomethyl-4-methoxy-2-nitrobenzene. (2025, August 10). ResearchGate. Retrieved from [Link].

Sources

- 1. CAS 65962-15-4: 1-(Dibromomethyl)-2-nitrobenzene [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. echemi.com [echemi.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-(dibromomethyl)-4-nitrobenzene

This document provides a comprehensive technical overview of the hazards, risks, and essential safety protocols associated with 1-(dibromomethyl)-4-nitrobenzene (CAS No. 619-75-0). It is intended for laboratory personnel, researchers, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure a high degree of accuracy and practical utility.

Compound Profile and Inherent Risks

This compound is a nitroaromatic compound utilized in chemical synthesis, often as a precursor or intermediate.[1][2] Its chemical structure, featuring a nitro group and a dibromomethyl group, imparts a specific and hazardous toxicological profile that demands rigorous safety measures. The primary hazards stem from the combined effects of the nitrobenzene moiety, known for causing systemic toxicity, and the dibromomethyl group, which contributes to its corrosive and irritant properties.[1][3]

The toxic effects are multifaceted, including irritation of the eyes, skin, and respiratory tract.[1] Systemically, nitro-aromatic compounds are known to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, leading to cyanosis, confusion, and in severe cases, unconsciousness or death.[3][4][5] Prolonged or repeated exposure may also lead to damage to the liver, kidneys, and blood.[6][7]

GHS Hazard Identification and Classification

Understanding the Globally Harmonized System (GHS) classification is critical for an immediate assessment of the risks. While specific GHS data for this compound is limited, the classification for closely related nitroaromatic and brominated compounds provides a strong basis for its hazard profile.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity | H302: Harmful if swallowed.[6][8] H312: Harmful in contact with skin.[9] H332: Harmful if inhaled.[9] | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[6] | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[6] | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[6] | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure.[6][9] | GHS08 (Health Hazard) | Warning |

| Corrosive | UN Class 8 Corrosive Substance.[10] | GHS05 (Corrosion) | Danger |

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

Effective risk management hinges on a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate PPE.

Engineering Controls

The primary objective of engineering controls is to minimize exposure at the source.

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setups, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure low background concentrations of airborne contaminants.[11]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[6][13]

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the hazardous substance. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber, that have been inspected for integrity before use.[14] Dispose of contaminated gloves in accordance with laboratory and local regulations.[11]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[13] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[14]

-

Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a high risk of contact, impervious clothing or a chemical-resistant apron is recommended.[11][14]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11][13]

Safe Handling, Storage, and Disposal Protocols

Handling

Adherence to strict handling protocols is non-negotiable.

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[15]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][13]

-

Minimize dust generation during handling.[13]

-

Keep the container tightly closed when not in use.[6]

Storage

Proper storage is essential to maintain chemical stability and prevent accidental release.

-

Store in a cool, dry, and well-ventilated area.[6][9] Recommended storage temperature is between 2-8°C under an inert atmosphere.[10]

-

Store locked up and away from incompatible materials such as strong oxidizing agents, bases, and acids.[6][7][11]

-

Keep containers tightly sealed in their original packaging.[9]

Waste Disposal

This compound and its containers must be treated as hazardous waste.

-

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

-

Do not allow the chemical to enter drains or waterways.[11]

Experimental Protocol: Alkylation Reaction Using this compound

This protocol illustrates the integration of safety measures into a standard laboratory workflow.

Objective: Synthesis of a diether via alkylation of a diphenol.

| Step | Procedure | Causality and Safety Justification |

| 1. Preparation | Don appropriate PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is operational and the sash is at the appropriate height. | Justification: Establishes the primary barrier of protection. The fume hood is the critical engineering control to prevent inhalation exposure. |

| 2. Reagent Weighing | In the fume hood, weigh 1.0 equivalent of this compound into a clean, dry round-bottom flask. | Justification: Weighing the solid in the hood prevents the release of hazardous dust into the lab environment. |

| 3. Reaction Setup | Add a stir bar and dissolve the compound in a suitable anhydrous solvent (e.g., DMF, Acetonitrile). Add 0.5 equivalents of the diphenol and 2.2 equivalents of a mild base (e.g., K₂CO₃). Equip the flask with a condenser and place it under an inert atmosphere (N₂ or Argon). | Justification: An inert atmosphere prevents side reactions with moisture. The base is corrosive and should be handled with care. The entire setup remains in the fume hood. |

| 4. Reaction | Heat the reaction mixture to the desired temperature using a heating mantle and stir. Monitor the reaction by TLC. | Justification: Heating can increase the vapor pressure of reactants and solvents, reinforcing the need for a fume hood. |

| 5. Workup | Cool the reaction to room temperature. Slowly pour the reaction mixture into water to precipitate the product. Filter the crude product using a Büchner funnel. | Justification: Quenching the reaction should be done carefully. The filtration process should be performed in the fume hood to avoid exposure to solvent vapors. |

| 6. Purification & Disposal | Purify the product by recrystallization or column chromatography. Collect all liquid and solid waste in designated, labeled hazardous waste containers. | Justification: Segregating waste streams is crucial for proper disposal. Contaminated glassware must be decontaminated before washing. |

Emergency Response Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

Accidental Exposure

-

Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4][9] Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[14]

-

Inhalation: Move the person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting.[15] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[14]

Spills and Leaks

-

Evacuate non-essential personnel from the area.[17]

-

Wear full PPE, including respiratory protection if necessary.[9]

-

Prevent the spill from entering drains or waterways.[11]

-

For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[6][13]

-

Ventilate the area and wash the spill site after the material has been removed.[17]

Emergency Response Workflow Diagram